

VX-150: A Selective NaV1.8 Inhibitor for Pain Management

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Compound of Interest		
Compound Name:	VX-150	
Cat. No.:	B15590537	Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The voltage-gated sodium channel NaV1.8 plays a crucial role in the transmission of pain signals, particularly within peripheral nociceptive neurons. Its preferential expression in these neurons makes it an attractive target for the development of novel analgesics with a potentially improved side-effect profile compared to non-selective sodium channel blockers and opioids. **VX-150** is an orally bioavailable prodrug that is rapidly converted to its active metabolite, a potent and selective inhibitor of the NaV1.8 sodium channel.[1] This technical guide provides a comprehensive overview of **VX-150**, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its evaluation.

Core Mechanism of Action

VX-150, through its active metabolite, selectively binds to the NaV1.8 channel, a key player in the generation and propagation of action potentials in nociceptive neurons.[2] By inhibiting the influx of sodium ions through this channel, **VX-150** effectively dampens the excitability of these specialized sensory neurons, thereby reducing the transmission of pain signals from the periphery to the central nervous system.[3] The active metabolite of **VX-150** has an IC50 of 15 nM for human NaV1.8 and exhibits a selectivity of over 400-fold against other sodium channel subtypes.[2][4]

Quantitative Data





The following tables summarize the key quantitative data for VX-150 and its active metabolite.

Table 1: In Vitro Potency and Selectivity of VX-150 Active

Metabolite

Target	IC50 (nM)	Selectivity vs. NaV1.8	Reference
Human NaV1.8	15	-	[2]
Other NaV Subtypes	>6000	>400-fold	[4]

Note: A comprehensive public selectivity panel with specific IC50 values for all other NaV subtypes is not currently available.

Table 2: Preclinical Pharmacokinetics of VX-150 Active

Metabolite in Rats

Parameter	Value	Reference
Terminal Half-life (t½) - IV	1.33 h	[5]
Clearance - IV	8.91 mL/min/kg	[5]
Time to Peak (Tmax) - Oral	0.19–0.36 h	[5]
Oral Bioavailability	26.67% to 36.11%	[5]
Plasma Protein Binding	96.2%–97.5%	[5]
Caco-2 Permeability	6.1×10^{-6} cm/s	[5]

Table 3: Summary of Phase 2 Clinical Trial Results for VX-150



Indication	Primary Endpoint	Key Result	Reference
Acute Pain (Bunionectomy)	Time-weighted Sum of the Pain Intensity Difference over 24 hours (SPID24) vs. Placebo	Statistically significant improvement in pain relief compared to placebo.	
Small Fiber Neuropathy	Within-group change from baseline in the weekly average of daily pain intensity on the 11-point Numeric Rating Scale (NRS) at Week 6	Statistically significant and clinically meaningful pain reduction. Mean change from baseline of -2.02 for VX-150 vs0.93 for placebo. A treatment difference of -1.09 (95% CI: -1.88 to -0.29) was observed.	

Experimental Protocols

Electrophysiology: Whole-Cell Patch Clamp for NaV1.8 Inhibition

This protocol describes the determination of the potency of a test compound like the active metabolite of **VX-150** on human NaV1.8 channels expressed in a heterologous system.

1. Cell Culture:

- Use a stable cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, engineered to express the human NaV1.8 channel alpha subunit (SCN10A).
- Culture cells in appropriate media and conditions, typically at 37°C in a humidified atmosphere with 5% CO2.

2. Electrophysiological Recording:



- Recordings are performed using an automated patch-clamp system (e.g., QPatch) or a manual setup.
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
- Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.
- Obtain whole-cell recordings with a giga-ohm seal (>1 $G\Omega$).
- 3. Voltage-Clamp Protocol for Tonic Block (IC50 Determination):
- Hold the cell membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure all channels are in the resting state.
- Apply a depolarizing test pulse (e.g., to 0 mV for 20-50 ms) to elicit a peak inward sodium current.
- Establish a stable baseline current for several minutes.
- Perfuse the cells with increasing concentrations of the test compound.
- At each concentration, allow the block to reach a steady state before measuring the peak current.
- A washout step with the external solution is performed to assess the reversibility of the block.
- 4. Data Analysis:
- Measure the peak inward current at each compound concentration.
- Calculate the percentage of inhibition relative to the baseline current.
- Plot the concentration-response curve and fit the data using the Hill equation to determine the IC50 value.



Preclinical Animal Model: Resiniferatoxin (RTX)-Induced Small Fiber Neuropathy

This model mimics the painful symptoms of small fiber neuropathy and is suitable for evaluating the efficacy of analgesic compounds.[6][7]

- 1. Animals:
- Adult male ICR mice (35-40 g) are typically used.
- 2. Induction of Neuropathy:
- Prepare a stock solution of Resiniferatoxin (RTX). For example, dissolve 1 mg of RTX in a
 mixture of Tween 80 and ethanol.[7] This stock is then diluted in saline to the final desired
 concentration.
- Administer a single intraperitoneal (i.p.) injection of RTX at a dose of 50 μg/kg.[6][7] A vehicle control group receives an equal volume of the vehicle solution (e.g., 10% Tween 80 and 10% ethanol in saline).[7]
- 3. Behavioral Assessment (Mechanical Allodynia):
- Perform behavioral testing at baseline (before RTX injection) and at various time points postinjection (e.g., daily for a week).
- Use the von Frey filament test to measure the paw withdrawal threshold to a mechanical stimulus.
- Place the animals on an elevated mesh floor and allow them to acclimate.
- Apply calibrated von Frey filaments to the plantar surface of the hind paw with increasing force until a withdrawal response is elicited.
- The 50% withdrawal threshold is calculated using the up-down method.
- A significant decrease in the withdrawal threshold in the RTX-treated group compared to the vehicle group indicates the development of mechanical allodynia.



- 4. Drug Administration and Efficacy Evaluation:
- Administer the test compound (e.g., VX-150) or vehicle orally (p.o.) or via another relevant route at a defined time point after the establishment of neuropathy.
- Assess the paw withdrawal threshold at multiple time points after drug administration to determine the magnitude and duration of the analgesic effect.

Preclinical Animal Model: Post-Operative Pain (Bunionectomy Model Adaptation)

While the bunionectomy model is primarily used in clinical trials, a similar incisional pain model in rodents can be used for preclinical evaluation.

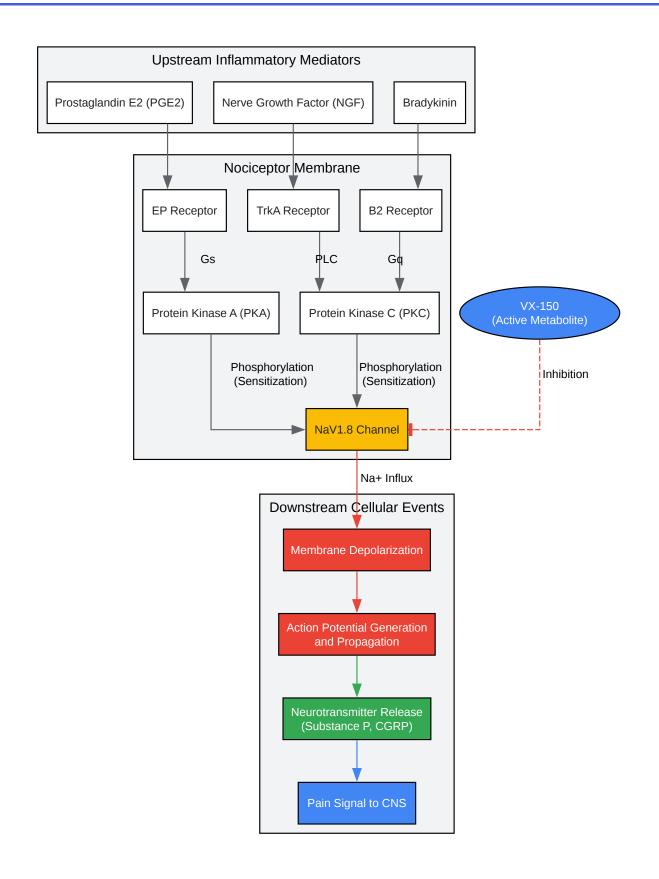
- 1. Animals:
- Adult male Sprague-Dawley rats (200-250 g) are commonly used.
- 2. Surgical Procedure (Plantar Incision):
- Anesthetize the animal (e.g., with isoflurane).
- Make a longitudinal incision through the skin and fascia of the plantar aspect of the hind paw, starting from the heel and extending towards the toes.
- The underlying plantaris muscle is elevated and incised longitudinally.
- Suture the skin wound with a single suture.
- 3. Behavioral Assessment (Mechanical Hyperalgesia):
- Measure the paw withdrawal threshold to mechanical stimulation using an electronic von
 Frey apparatus or calibrated filaments at baseline and at various time points post-surgery.
- A decrease in the withdrawal threshold in the incised paw indicates post-operative hyperalgesia.
- 4. Drug Administration and Efficacy Evaluation:



- Administer the test compound or vehicle at a specific time point before or after surgery.
- Measure the paw withdrawal threshold at different times post-dosing to evaluate the analgesic effect.

Visualizations Signaling and Experimental Workflow Diagrams





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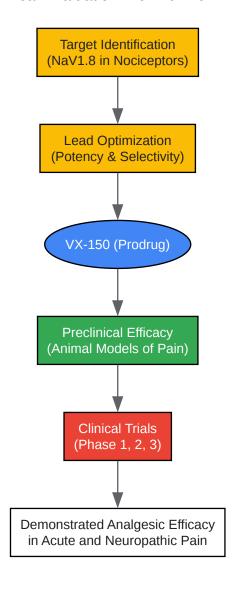
NaV1.8 Signaling Pathway in Nociception





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Preclinical Evaluation Workflow for VX-150



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VX-150 Development Pathway



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